molecular formula C9H9NO3 B14686519 1,3-Benzenediol, 5-(4,5-dihydro-2-oxazolyl)- CAS No. 24207-30-5

1,3-Benzenediol, 5-(4,5-dihydro-2-oxazolyl)-

Cat. No.: B14686519
CAS No.: 24207-30-5
M. Wt: 179.17 g/mol
InChI Key: VHUUJNOGGSRIEV-UHFFFAOYSA-N
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Description

1,3-Benzenediol, 5-(4,5-dihydro-2-oxazolyl)- is a heterocyclic compound containing a benzene ring substituted with two hydroxyl groups and a 4,5-dihydro-2-oxazolyl group. This compound is known for its active chemical properties and is used in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3-Benzenediol, 5-(4,5-dihydro-2-oxazolyl)- can be synthesized through a bulk aza-Michael addition reaction. This involves reacting 1,8-diaminooctane with itaconic acid using water as a catalyst. The resulting product is then mixed with 1,3-benzenediol, 5-(4,5-dihydro-2-oxazolyl)- and thermally cured at 180°C .

Industrial Production Methods

In industrial settings, the production of 1,3-benzenediol, 5-(4,5-dihydro-2-oxazolyl)- involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1,3-Benzenediol, 5-(4,5-dihydro-2-oxazolyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1,3-Benzenediol, 5-(4,5-dihydro-2-oxazolyl)- is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of enzyme interactions and metabolic pathways.

    Medicine: Potential use in drug development and as a pharmaceutical intermediate.

    Industry: Used in the production of polymers and resins

Mechanism of Action

The mechanism of action of 1,3-benzenediol, 5-(4,5-dihydro-2-oxazolyl)- involves its ability to undergo ring-opening reactions with various functional groups such as carboxyl, anhydride, amino, epoxy, thiol, phenolic hydroxyl, and isocyanate. This makes it a versatile compound for use as a chain extender or cross-linking agent in polymer chemistry .

Properties

CAS No.

24207-30-5

Molecular Formula

C9H9NO3

Molecular Weight

179.17 g/mol

IUPAC Name

5-(4,5-dihydro-1,3-oxazol-2-yl)benzene-1,3-diol

InChI

InChI=1S/C9H9NO3/c11-7-3-6(4-8(12)5-7)9-10-1-2-13-9/h3-5,11-12H,1-2H2

InChI Key

VHUUJNOGGSRIEV-UHFFFAOYSA-N

Canonical SMILES

C1COC(=N1)C2=CC(=CC(=C2)O)O

Origin of Product

United States

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